molecular formula C9H8N2O2 B11915084 3-Aminoindolizine-6-carboxylic acid

3-Aminoindolizine-6-carboxylic acid

Cat. No.: B11915084
M. Wt: 176.17 g/mol
InChI Key: ZGEPWXYEZCXZCJ-UHFFFAOYSA-N
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Description

3-Aminoindolizine-6-carboxylic acid is a heterocyclic compound that features an indolizine ring system with an amino group at the 3-position and a carboxylic acid group at the 6-position

Chemical Reactions Analysis

Types of Reactions

3-Aminoindolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at positions activated by the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols, and substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

3-Aminoindolizine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminoindolizine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can bind to multiple receptors with high affinity, leading to various biological effects . The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives such as indole-3-carboxylic acid esters and 3-alkoxycarbonyl derivatives of indole . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

3-Aminoindolizine-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indolizine ring

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-aminoindolizine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,10H2,(H,12,13)

InChI Key

ZGEPWXYEZCXZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=C2N)C(=O)O

Origin of Product

United States

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